N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with isopropyl and 2-methylpropyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then subjected to alkylation reactions to introduce the isopropyl and 2-methylpropyl groups. This can be done using alkyl halides in the presence of a base such as potassium carbonate.
Coupling reactions: The final step involves coupling the substituted pyrazole rings using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with potential bioactive properties.
Uniqueness
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure and specific substitutions, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-11(2)10-18-13(5-7-16-18)9-15-14-6-8-17-19(14)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 |
InChI Key |
LCVARGDJIFCWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNC2=CC=NN2C(C)C |
Origin of Product |
United States |
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